molecular formula C21H23N5O3 B5379821 1-[3-oxo-3-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]propyl]pyrimidine-2,4-dione

1-[3-oxo-3-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]propyl]pyrimidine-2,4-dione

Cat. No.: B5379821
M. Wt: 393.4 g/mol
InChI Key: RXYHNCIURLLDJL-UHFFFAOYSA-N
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Description

1-[3-oxo-3-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]propyl]pyrimidine-2,4-dione is a complex organic compound that features a pyrimidine-2,4-dione core linked to a piperidine ring and a pyrazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-oxo-3-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]propyl]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common route includes the cyclocondensation of acetylenic ketones with hydrazines to form the pyrazole ring . The piperidine ring can be introduced through nucleophilic substitution reactions, followed by the formation of the pyrimidine-2,4-dione core via cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-oxo-3-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]propyl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

1-[3-oxo-3-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]propyl]pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-oxo-3-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]propyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[3-oxo-3-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]propyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c27-18-8-11-25(21(29)23-18)12-9-19(28)26-10-4-7-16(14-26)20-17(13-22-24-20)15-5-2-1-3-6-15/h1-3,5-6,8,11,13,16H,4,7,9-10,12,14H2,(H,22,24)(H,23,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYHNCIURLLDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCN2C=CC(=O)NC2=O)C3=C(C=NN3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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